1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
Description
Properties
CAS No. |
170232-97-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2-hydroxy-1-methyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5,8,11H,3-4H2,1-2H3 |
InChI Key |
DMWYGUOTSIJEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(CC1)O)C |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Synthesis and Elimination Control
Another approach focuses on controlling elimination side reactions during the synthesis of 1,4,5,6-tetrahydropyridines. The key challenge is to avoid E1 or E2 elimination that can degrade the desired product.
- Use of potassium tert-butoxide as a quenching agent prevents elimination by inhibiting E1 pathways.
- Careful temperature control (e.g., −40 °C for kinetic control, then warming to ambient or 55 °C) is crucial to favor addition over elimination.
- After reaction completion, filtration and washing steps isolate the tetrahydropyridine as a solid with high purity and yield (~93%).
This method is particularly useful for preparing hydroxy-substituted tetrahydropyridines, such as the 6-hydroxy derivative in the target compound.
| Parameter | Condition/Value | Purpose |
|---|---|---|
| Base | Potassium tert-butoxide | Inhibits E1 elimination |
| Temperature (initial) | −40 °C | Kinetic control of addition |
| Temperature (reaction) | Room temperature to 55 °C | Completion of reaction |
| Isolation | Filtration, washing with Et2O | Purification and solid isolation |
| Yield | 93% | High efficiency and purity |
Detailed Preparation Method for 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
Based on the above strategies, the preparation of the target compound can be summarized as follows:
Starting Materials
- 1-Methyl-1,4,5,6-tetrahydropyridine precursor with appropriate substitution at C-3.
- Nitroalkene or alkyne substrates for the nitro-Mannich/hydroamination cascade.
- Potassium tert-butoxide for quenching and elimination control.
Synthetic Procedure
Asymmetric Nitro-Mannich Reaction
React the starting amine with a nitroalkene under bifunctional organocatalyst conditions at low temperature (−40 °C) to form an intermediate with defined stereochemistry.Gold-Catalyzed Hydroamination and Cyclization
Introduce a gold catalyst to promote alkyne hydroamination, protometalation, and isomerization, forming the tetrahydropyridine ring with hydroxy substitution at the 6-position.Quenching and Workup
Quench the reaction mixture with potassium tert-butoxide to prevent elimination side reactions. Heat the mixture to 55 °C for several hours to complete the reaction.Isolation and Purification
Filter the reaction mixture through Celite, wash with diethyl ether, and dry under vacuum to isolate the pure compound as an orange solid.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Nitro-Mannich reaction | Bifunctional organocatalyst | −40 °C | Variable | Intermediate formation |
| Hydroamination cascade | Gold catalyst | Room temp to 55 °C | 5.5 hours | Cyclized tetrahydropyridine |
| Quenching | Potassium tert-butoxide | Ambient | Immediate | Elimination inhibition |
| Filtration and washing | Celite filtration, Et2O washing | Ambient | - | Pure solid isolated |
Research Findings and Yields
- The one-pot nitro-Mannich/hydroamination cascade yields tetrahydropyridine derivatives with moderate to good yields (31-72%) depending on substrate and catalyst system.
- The elimination control method using potassium tert-butoxide achieves high yields (~93%) of hydroxy-substituted tetrahydropyridines with excellent purity.
- The stereochemical outcome is controlled by the choice of organocatalyst and reaction temperature, critical for obtaining the desired 6-hydroxy and 3-acetyl substitutions.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Spectroscopic Comparisons
- Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-(5,6-dichloropyridin-3-yl)ethanone, which relies on halogen interactions .
- Mass Spectrometry : Analogs with acetyl groups (e.g., 4ba) show characteristic [M+H]+ peaks (e.g., m/z 351.1700 ), similar to the target compound’s expected profile.
- IR Spectroscopy: Acetyl-containing compounds exhibit strong C=O stretches (~1675 cm⁻¹), as seen in 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .
Biological Activity
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a compound belonging to the tetrahydropyridine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13NO2
- CAS Number : 70684-82-1
- Molecular Weight : 155.19 g/mol
Neuroprotective Effects
Research indicates that compounds similar to 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one exhibit neuroprotective properties. For instance, studies have shown that related tetrahydropyridine derivatives can inhibit neuronal apoptosis and reduce the production of pro-inflammatory cytokines such as TNF and IL-6 in models of neuroinflammation .
Mechanism of Action :
The neuroprotective effects are attributed to the inhibition of key signaling pathways involved in inflammation and apoptosis. Specifically, these compounds have been shown to inhibit GSK-3β and ERK pathways, which are critical in mediating neuroinflammatory responses .
Anticancer Activity
Tetrahydropyridines have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit various kinases involved in cancer progression. For example, they have been reported to inhibit CDK1, CDK2, and GSK-3α/β, which play roles in cell cycle regulation and apoptosis .
Case Study :
In a study focusing on glioblastoma cells, tetrahydropyridine derivatives demonstrated the ability to suppress pro-inflammatory genes and reduce tumor growth by inhibiting pathways associated with inflammation and cell proliferation .
Pharmacological Studies
A pharmacological evaluation of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one has revealed its potential as a selective D3 dopamine receptor agonist. This activity is significant given the role of dopamine receptors in various neurological disorders .
Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism of Action |
|---|---|---|
| Neuroprotection | Inhibition of neuronal apoptosis | Inhibition of GSK-3β and ERK pathways |
| Anticancer | Suppression of tumor growth | Inhibition of CDK kinases |
| Dopamine Receptor Agonism | Selective activation of D3 receptors | Modulation of dopaminergic signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
